molecular formula C22H16N2O2 B11658425 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-phenylquinazolin-4(3H)-one

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-phenylquinazolin-4(3H)-one

Cat. No.: B11658425
M. Wt: 340.4 g/mol
InChI Key: AIMFRLWREXMCRP-NTCAYCPXSA-N
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Description

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl and a hydroxyphenyl group, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-phenylquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Addition of the Hydroxyphenyl Group: The hydroxyphenyl group is added through a Heck reaction, where the quinazolinone derivative is reacted with 4-bromophenol in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The double bond in the ethenyl group can be reduced to form a saturated derivative.

    Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated quinazolinone derivatives.

    Substitution: Halogenated quinazolinone derivatives.

Scientific Research Applications

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-phenylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase-2 (COX-2), reducing inflammation.

    Pathways: It may interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the hydroxyphenyl group, making it less active in certain biological assays.

    4-Hydroxyquinazolin-2(1H)-one: Has a different substitution pattern, leading to distinct chemical and biological properties.

Uniqueness

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and hydroxyphenyl groups enhances its potential as a therapeutic agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C22H16N2O2/c25-18-13-10-16(11-14-18)12-15-21-23-20-9-5-4-8-19(20)22(26)24(21)17-6-2-1-3-7-17/h1-15,25H/b15-12+

InChI Key

AIMFRLWREXMCRP-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

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